molecular formula C12H14FNO2 B12631893 (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one CAS No. 920801-75-8

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one

Cat. No.: B12631893
CAS No.: 920801-75-8
M. Wt: 223.24 g/mol
InChI Key: BVAJPPMWRNTJJC-NSHDSACASA-N
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Description

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one is a chemical compound that belongs to the morpholinone family This compound is characterized by the presence of a morpholine ring substituted with an ethyl group at the 4-position and a 3-fluorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced at the 4-position of the morpholine ring via an alkylation reaction. This can be done using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Substitution with the 3-Fluorophenyl Group: The final step involves the substitution of the 6-position with a 3-fluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of biochemical pathways. For example, it has been studied as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a 3-fluorophenyl group on the morpholine ring makes it a valuable compound for targeted research and development.

Properties

CAS No.

920801-75-8

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

(6R)-4-ethyl-6-(3-fluorophenyl)morpholin-3-one

InChI

InChI=1S/C12H14FNO2/c1-2-14-7-11(16-8-12(14)15)9-4-3-5-10(13)6-9/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1

InChI Key

BVAJPPMWRNTJJC-NSHDSACASA-N

Isomeric SMILES

CCN1C[C@H](OCC1=O)C2=CC(=CC=C2)F

Canonical SMILES

CCN1CC(OCC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

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